molecular formula C17H15ClN2O5S2 B2621226 Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-96-6

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2621226
CAS No.: 900012-96-6
M. Wt: 426.89
InChI Key: HCLBLZWEXYRKSY-UHFFFAOYSA-N
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Description

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a phenyl group at position 4 and a sulfonylmethyl substituent at position 6, linked to a 5-chlorothiophene moiety. DHPMs are structurally related to the Biginelli reaction products, which are known for diverse pharmacological activities, including thymidine phosphorylase inhibition, antioxidant effects, and antitumor properties .

Properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S2/c1-25-16(21)14-11(9-27(23,24)13-8-7-12(18)26-13)19-17(22)20-15(14)10-5-3-2-4-6-10/h2-8,15H,9H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLBLZWEXYRKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the sulfonyl and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values as low as 32 µg/mL for certain bacterial strains, indicating strong potential as an antibacterial agent .
  • Antifilarial Activity : The compound has been evaluated for its efficacy against Brugia malayi, the causative agent of lymphatic filariasis. Some derivatives demonstrated significant inhibition of larval development in vitro, suggesting their potential as new antifilarial agents.
  • Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed with this compound, highlighting its potential for treating inflammatory diseases .

Organic Synthesis

In organic synthesis, Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced biological activities.

Materials Science

The structural characteristics of this compound make it a candidate for the development of new materials with specific properties. Its ability to interact with biological molecules can be leveraged to create materials for drug delivery systems or biomaterials.

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against bacterial strains isolated from patients with urinary tract infections (UTIs). The results indicated a broad spectrum of activity with MIC values ranging from 16 to 64 µg/mL across different strains. This highlights its potential as a therapeutic agent in treating UTIs .

Case Study 2: Antifilarial Activity in Vivo

In vivo studies conducted on mice infected with B. malayi showed that treatment with this compound led to a significant reduction in microfilariae levels in the bloodstream after four weeks of treatment compared to control groups. This suggests promising implications for its use in antifilarial therapies.

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl group at position 4 is a common feature in DHPMs, but substitutions on the aryl ring or replacement with heterocycles modulate activity:

  • Methyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-... : Replacing phenyl with 5-methylthiophen-2-yl resulted in 69.6% thymidine phosphorylase inhibition (IC₅₀ = 396.7 ± 1.5 µM) .
  • Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-... : A 4-ethoxy group on the phenyl ring improved inhibition to 75% (IC₅₀ = 396.7 ± 1.5 µM), suggesting electron-donating substituents enhance binding .
  • Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-... : Fluorine introduction () may increase metabolic stability due to reduced CYP450-mediated oxidation .

Key Insight : The target compound retains an unsubstituted phenyl group, contrasting with analogues bearing electron-donating or heterocyclic substituents. This may limit steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Substituent Variations at Position 6

The sulfonylmethyl group in the target compound is distinct from common methyl or ester-based substituents:

  • Methyl 6-methyl-2-oxo-4-(4-trifluoromethylphenyl)-... : A trifluoromethyl group at position 4 and methyl at position 6 yielded 73.6% inhibition (IC₅₀ = 322.6 ± 1.6 µM), highlighting the impact of strong electron-withdrawing groups .
  • Methyl 6-(chloromethyl)-1-methyl-2-oxo-...
  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-...

Key Insight : The sulfonylmethyl-thiophene group introduces steric bulk and polarizability, which could improve target selectivity or solubility compared to smaller substituents.

Functional Group Modifications at Position 2

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-...
  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-... (): Electron-withdrawing trifluoromethyl groups may stabilize the keto-enol tautomer, affecting hydrogen-bonding interactions .

Thymidine Phosphorylase Inhibition

Analogue data from suggest substituents at positions 4 and 6 critically influence inhibition:

Compound Position 4 Substituent Position 6 Substituent Inhibition (%) IC₅₀ (µM)
Target Compound Phenyl Sulfonylmethyl-thiophene Not reported Not reported
Methyl 4-(5-methylthiophen-2-yl)-... 5-Methylthiophen-2-yl Methyl 69.6 396.7 ± 1.5
Methyl 4-(4-ethoxyphenyl)-... 4-Ethoxyphenyl Methyl 75.0 396.7 ± 1.5
Methyl 4-(4-trifluoromethylphenyl)-... 4-Trifluoromethylphenyl Methyl 73.6 322.6 ± 1.6

Inference : The target compound’s sulfonylmethyl-thiophene group may enhance inhibition due to increased binding affinity, though experimental validation is required.

Antioxidant Activity

  • Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... (): Thioxo derivatives showed moderate DPPH scavenging (IC₅₀ = 0.6 mg/mL for compound 3c) but weak H₂O₂ scavenging .
  • Target Compound : The oxo group and sulfonyl moiety likely reduce antioxidant efficacy compared to thioxo analogues.

Biological Activity

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 900012-96-6) is a synthetic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of anticancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O5S2C_{17}H_{15}ClN_{2}O_{5}S_{2}, with a molecular weight of 426.9 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O₅S₂
Molecular Weight426.9 g/mol
CAS Number900012-96-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of monastrol-type derivatives in inhibiting cancer cell proliferation. These compounds disrupt mitotic spindle formation, leading to apoptosis in cancer cells, particularly in glioma models .

Mechanism of Action:
The proposed mechanism involves the inhibition of kinesin motor proteins, which are crucial for mitotic spindle dynamics. By interfering with these proteins, the compound may induce cell cycle arrest and subsequent apoptosis in malignant cells.

Other Biological Activities

In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory and antimicrobial properties. The sulfonamide moiety is known for its ability to interact with various biological targets, potentially modulating inflammatory pathways and exhibiting bactericidal activity.

Case Studies

  • Antitumor Activity in Glioma Models : In vitro studies demonstrated that this compound significantly reduced cell viability in human glioma cell lines. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
  • Inflammation Modulation : Preliminary experiments showed that this compound could reduce pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

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